2-Butyl-1-(3-(hexadecyloxy)phenyl)pyrazolidin-3-one
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Overview
Description
2-Butyl-1-(3-(hexadecyloxy)phenyl)pyrazolidin-3-one is a synthetic organic compound belonging to the pyrazolidinone family This compound is characterized by its unique structure, which includes a butyl group, a hexadecyloxyphenyl group, and a pyrazolidinone core
Preparation Methods
The synthesis of 2-Butyl-1-(3-(hexadecyloxy)phenyl)pyrazolidin-3-one typically involves a multi-step process. One common method includes the reaction of 3-(hexadecyloxy)benzaldehyde with butylhydrazine to form the corresponding hydrazone. This intermediate is then cyclized under acidic conditions to yield the desired pyrazolidinone. The reaction conditions often involve the use of solvents such as ethanol or methanol and catalysts like acetic acid .
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
2-Butyl-1-(3-(hexadecyloxy)phenyl)pyrazolidin-3-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate to form corresponding oxo derivatives.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride to yield reduced forms of the compound.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo-pyrazolidinones, while substitution reactions can introduce various functional groups onto the aromatic ring.
Scientific Research Applications
Mechanism of Action
The mechanism of action of 2-Butyl-1-(3-(hexadecyloxy)phenyl)pyrazolidin-3-one involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to enzymes or receptors involved in key biological processes. For example, it may inhibit the activity of certain enzymes, leading to reduced inflammation or microbial growth . The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
2-Butyl-1-(3-(hexadecyloxy)phenyl)pyrazolidin-3-one can be compared with other similar compounds, such as:
1-Phenyl-3-pyrazolidinone: Known for its use in photographic developers and as an anti-inflammatory agent.
3,5-Pyrazolidinediones: These compounds have been widely used in pharmaceuticals, particularly for their anti-inflammatory and analgesic properties.
The uniqueness of this compound lies in its specific structural features, which confer distinct chemical and biological properties. Its long alkyl chain and aromatic substituent contribute to its lipophilicity and potential interactions with biological membranes, making it a valuable compound for various applications.
Properties
CAS No. |
131691-73-1 |
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Molecular Formula |
C29H50N2O2 |
Molecular Weight |
458.7 g/mol |
IUPAC Name |
2-butyl-1-(3-hexadecoxyphenyl)pyrazolidin-3-one |
InChI |
InChI=1S/C29H50N2O2/c1-3-5-7-8-9-10-11-12-13-14-15-16-17-18-25-33-28-21-19-20-27(26-28)30-24-22-29(32)31(30)23-6-4-2/h19-21,26H,3-18,22-25H2,1-2H3 |
InChI Key |
IGDZKEGFHUXEER-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCCOC1=CC=CC(=C1)N2CCC(=O)N2CCCC |
Origin of Product |
United States |
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